N-(5-chloro-2-methoxyphenyl)-N'-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylpropyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The chloro and methoxy groups may interact with enzymes or receptors, leading to changes in their activity. The ethanediamide backbone can facilitate binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide: Unique due to its specific substitution pattern.
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)propanediamide: Similar structure but with a different backbone.
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)butanediamide: Longer carbon chain in the backbone.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N’-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)7-15-12(17)13(18)16-10-6-9(14)4-5-11(10)19-3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
UZYRPJQGCYFOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.